molecular formula C15H24N2O3 B2970876 tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate CAS No. 1909319-61-4

tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate

Cat. No.: B2970876
CAS No.: 1909319-61-4
M. Wt: 280.368
InChI Key: DLNXXULTSQSVKE-UHFFFAOYSA-N
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Description

tert-Butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a carbamate derivative featuring a tert-butyloxycarbonyl (Boc) group, a 2-methoxypyridin-4-yl moiety, and a 2-methylpropyl (isobutyl) substituent on the nitrogen atom. This compound is structurally significant due to its dual substitution on the carbamate nitrogen, which imparts unique steric and electronic properties. The Boc group serves as a protective moiety for amines, widely utilized in organic synthesis and medicinal chemistry to enhance stability and modulate reactivity . The isobutyl group introduces steric bulk, which may affect solubility, crystallization behavior, and binding affinity in target applications.

Properties

IUPAC Name

tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O3/c1-11(2)10-17(14(18)20-15(3,4)5)12-7-8-16-13(9-12)19-6/h7-9,11H,10H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLNXXULTSQSVKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(C1=CC(=NC=C1)OC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Tert-butyl N-(2-methoxypyridin-4-yl)-N-(2-methylpropyl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C12H18N2O3
  • CAS Number : 334018-92-7

The compound features a tert-butyl group, a methoxypyridine moiety, and a carbamate functional group, which may contribute to its biological properties.

Research indicates that compounds similar to this compound may function as inhibitors of key enzymes involved in neurodegenerative processes. For example, they can inhibit acetylcholinesterase (AChE) and β-secretase, which are critical in the pathology of Alzheimer's disease by preventing the aggregation of amyloid-beta peptides .

In Vitro Studies

  • Cell Viability and Neuroprotection : In studies involving astrocytes treated with amyloid-beta (Aβ) peptides, compounds like this compound demonstrated protective effects against cell death. The compound improved cell viability significantly when co-administered with Aβ .
  • Enzyme Inhibition : The compound has shown moderate inhibition of AChE (IC50 = 15.4 nM) and β-secretase, which are crucial for reducing neuroinflammation and oxidative stress in neuronal cells .

In Vivo Studies

In animal models, particularly those induced by scopolamine to mimic Alzheimer’s-like symptoms, the compound exhibited a reduction in oxidative stress markers such as malondialdehyde (MDA), indicating a potential neuroprotective effect . However, its bioavailability in the brain remains a concern, as studies have shown variable efficacy compared to established treatments like galantamine.

Case Studies

A notable study assessed the effects of similar carbamate compounds on astrocyte viability when exposed to Aβ peptides. The findings indicated that these compounds could significantly mitigate the toxic effects of Aβ on astrocytes, suggesting their potential utility in treating neurodegenerative diseases .

Data Summary

Parameter Value
Chemical Name This compound
CAS Number 334018-92-7
Molecular Formula C12H18N2O3
AChE Inhibition (IC50) 15.4 nM
β-secretase Inhibition Moderate
Protective Effect on Astrocytes Significant improvement in cell viability when co-treated with Aβ

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Substituents on Nitrogen Pyridine Substituents Molecular Weight (g/mol) CAS Number Key Properties Reference
This compound 2-methoxypyridin-4-yl, 2-methylpropyl 2-methoxy ~308.4 Not provided High steric bulk, dual N-substitution Target compound
tert-Butyl (2-methoxypyridin-4-yl)carbamate 2-methoxypyridin-4-yl 2-methoxy ~238.3 See Mono-substituted, lower steric hindrance
tert-Butyl (2-chloro-3-(dimethoxymethyl)pyridin-4-yl)methylcarbamate Methyl, 2-chloro-3-(dimethoxymethyl)pyridin-4-yl 2-chloro, 3-(dimethoxymethyl) ~358.8 Not provided Chloro and dimethoxymethyl groups enhance electrophilicity
tert-Butyl (4-chloropyridin-2-yl)carbamate 4-chloropyridin-2-yl 4-chloro ~242.7 See Electron-withdrawing Cl substituent
tert-Butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate (1R,2S)-2-hydroxycyclopentyl None (non-aromatic) ~229.3 1330069-67-4 Hydroxy group enables H-bonding; cycloalkyl backbone

Key Differences and Implications

Substitution Pattern: The target compound’s dual N-substitution (pyridinyl + isobutyl) contrasts with mono-substituted analogs like tert-butyl (2-methoxypyridin-4-yl)carbamate .

Aromatic vs. Aliphatic Backbones : Compared to cycloalkyl carbamates (e.g., PharmaBlock’s cyclopentyl derivatives ), the pyridine ring in the target compound enables π-π stacking interactions, relevant in catalysis or protein binding.

Electronic Effects : The 2-methoxy group on pyridine is electron-donating, contrasting with electron-withdrawing groups like chloro in tert-butyl (4-chloropyridin-2-yl)carbamate . This alters electronic density on the pyridine, influencing reactivity in cross-coupling reactions or coordination chemistry.

Solubility and Lipophilicity : The isobutyl group increases hydrophobicity compared to hydroxy-substituted carbamates (e.g., tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate ). This may reduce aqueous solubility but enhance membrane permeability in biological applications.

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